2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid
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Overview
Description
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its phenoxyacetic acid backbone, which is commonly found in herbicides and other bioactive molecules. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid typically involves a multi-step process. One common method starts with the preparation of the phenoxyacetic acid derivative, which is then subjected to a series of reactions to introduce the ethylcarbamothioylhydrazinylidene group. The key steps include:
Formation of the phenoxyacetic acid derivative: This can be achieved by reacting phenol with chloroacetic acid in the presence of a base.
Introduction of the hydrazinylidene group: This step involves the reaction of the phenoxyacetic acid derivative with an appropriate hydrazine derivative under controlled conditions.
Addition of the ethylcarbamothioyl group: This final step typically requires the use of ethyl isothiocyanate and a suitable catalyst to complete the synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-diabetic agent, is ongoing.
Industry: It is used in the development of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist to certain receptors, influencing metabolic pathways and cellular processes. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with a similar phenoxyacetic acid structure.
2,4-D (2,4-dichlorophenoxyacetic acid): Another herbicide that shares the phenoxyacetic acid backbone.
Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid): A related compound used in agriculture
Uniqueness
What sets 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid apart from these similar compounds is its unique ethylcarbamothioylhydrazinylidene group. This functional group imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H15N3O3S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15N3O3S/c1-2-13-12(19)15-14-7-9-3-5-10(6-4-9)18-8-11(16)17/h3-7H,2,8H2,1H3,(H,16,17)(H2,13,15,19)/b14-7+ |
InChI Key |
SVGNNTMNEKYBRM-VGOFMYFVSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC(=O)O |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
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